10-Hydroxy-1-phenyldecan-1-one
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Overview
Description
10-Hydroxy-1-phenyldecan-1-one: is an organic compound with the molecular formula C16H24O2. It is a hydroxy ketone, characterized by a phenyl group attached to the decanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-1-phenyldecan-1-one typically involves the reaction of 1-phenyldecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenyldecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxy ketone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy-1-phenyldecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 10-oxo-1-phenyldecan-1-one or 10-carboxy-1-phenyldecan-1-one.
Reduction: Formation of 10-hydroxy-1-phenyldecanol.
Substitution: Formation of 10-chloro-1-phenyldecan-1-one or 10-bromo-1-phenyldecan-1-one.
Scientific Research Applications
Chemistry: 10-Hydroxy-1-phenyldecan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may have the ability to modulate certain biological pathways involved in inflammation and cancer progression .
Industry: this compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of 10-Hydroxy-1-phenyldecan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell death . In cancer research, it is thought to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-Phenyldecan-1-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
10-Hydroxy-2-decanone: Similar structure but with a different position of the hydroxy group, leading to different chemical properties and reactivity.
Uniqueness: 10-Hydroxy-1-phenyldecan-1-one stands out due to its specific hydroxy and phenyl group positioning, which imparts unique chemical and biological properties.
Properties
CAS No. |
183444-52-2 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
10-hydroxy-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H24O2/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12,17H,1-5,9-10,13-14H2 |
InChI Key |
QBPYVFMHRVBDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCO |
Origin of Product |
United States |
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